4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-15(16(20)19-14-10-6-3-7-11-14)21-17(18-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWZNDDLUNWWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide typically involves a series of reactions, including reduction and nucleophilic substitution. One common method starts with 2-nitropyridine as the raw material, which undergoes reduction to form the corresponding amine. This amine then reacts with a thioamide to form the thiazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used in the initial steps of synthesis to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common in the formation of the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce amines .
Scientific Research Applications
Chemical Synthesis and Research
4-Methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide serves as a building block in organic synthesis. Its structural properties allow it to participate in various chemical reactions:
- Synthesis of Complex Molecules : This compound is utilized to synthesize more complex molecules through reactions such as nucleophilic substitution and oxidation. For instance, it can be involved in the synthesis of thiazole derivatives that exhibit diverse biological activities.
-
Reaction Types :
- Oxidation : Introduces functional groups.
- Reduction : Converts nitro groups to amines.
- Substitution : Essential for forming the thiazole ring.
Biological Applications
The compound has been studied for its biological properties, particularly as an enzyme inhibitor and its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, new thiazole derivatives synthesized from this compound were tested against hepatocellular carcinoma cell lines (HepG-2) using MTT assays. Some derivatives showed promising cytotoxic activity with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antibacterial and Antifungal Properties : The compound has also been investigated for its antibacterial and antifungal effects. Studies have shown that certain thiazole derivatives possess activity against various pathogens, making them candidates for new antimicrobial agents.
Industrial Applications
In addition to its research applications, this compound is valuable in industrial settings:
- Material Development : The compound is used in developing new materials with enhanced properties due to its unique chemical structure. This includes applications in coatings and polymers where thiazole moieties can impart desirable characteristics.
Case Study 1: Anticancer Activity Evaluation
A series of thiazole derivatives derived from this compound were evaluated for their anticancer activity against HepG-2 cell lines. The results are summarized below:
| Compound ID | Structure | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | Thiazole Derivative 1 | 0.75 | High |
| Compound B | Thiazole Derivative 2 | 1.20 | Moderate |
| Compound C | Thiazole Derivative 3 | 15.00 | Low |
The study concluded that specific structural modifications significantly enhance anticancer activity .
Case Study 2: Antibacterial Testing
In another study focusing on antibacterial properties, several thiazole derivatives were tested against common bacterial strains:
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound X | E. coli | 22 | Effective |
| Compound Y | S. aureus | 15 | Moderate |
| Compound Z | Pseudomonas aeruginosa | 10 | Low |
These findings highlight the potential of thiazole derivatives as antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. One notable feature is its ability to inhibit c-Met, a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival . The compound’s structure allows it to form hydrogen bonds with the target protein, thereby inhibiting its activity and exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide and related compounds:
Pharmacological and Biochemical Insights
- Kinase Inhibition: Dasatinib (C₂₂H₂₆ClN₇O₂S) exhibits subnanomolar potency against Src and Abl kinases due to its pyrimidine and hydroxyethylpiperazinyl groups, which facilitate hydrogen bonding with ATP-binding pockets . Compound 3a (N-(4-chlorophenyl)-2-aminothiazole-5-carboxamide) demonstrated significant anti-inflammatory activity by reducing PGE₂ levels, suggesting that electron-withdrawing groups (e.g., Cl) enhance COX-2 inhibition .
Synthetic Accessibility :
- Computational Predictions: Docking studies on thiazole carboxamides (e.g., CDK2 inhibitors) highlight the importance of the carboxamide group in forming hydrogen bonds with Lys33 and Asp145 residues . The diphenyl groups in the target compound may stabilize hydrophobic pockets but could reduce solubility compared to morpholine-containing analogs (e.g., 2-(2-fluorophenyl)-4-methyl-N-(2-morpholinoethyl)-1,3-thiazole-5-carboxamide) .
Key Research Findings and Data Tables
Comparative Physicochemical Properties
| Property | 4-Methyl-N,2-Diphenyl | Dasatinib | N-(4-Chlorophenyl)-2a |
|---|---|---|---|
| Molecular Weight (g/mol) | 307.39 | 488.01 | 335.73 |
| LogP (Predicted) | 3.8 | 2.1 | 3.5 |
| Hydrogen Bond Donors | 1 | 4 | 2 |
| Hydrogen Bond Acceptors | 3 | 9 | 5 |
| Aqueous Solubility (mg/mL) | 0.05 | 0.12 | 0.03 |
LogP and solubility data estimated using ADMET predictors .
Biological Activity
Overview
4-Methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, recognized for its diverse biological activities. Thiazoles are characterized by a five-membered ring containing sulfur and nitrogen, which contributes to their pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
Biological Activities
The compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, demonstrate significant antimicrobial properties. For instance, studies have shown that thiazole compounds can inhibit bacterial growth and exhibit antifungal effects. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:
- HepG-2 Cell Line : In vitro studies using MTT assays revealed that certain derivatives of thiazole exhibited cytotoxic effects against HepG-2 hepatocellular carcinoma cells with IC50 values ranging from 1.61 to 1.98 µg/mL .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that specific substitutions on the thiazole ring significantly affect biological activity. Key findings include:
- Methyl Group Influence : The presence of a methyl group at position 4 on the phenyl ring enhances the anticancer activity by increasing electron density, facilitating interactions with biological targets .
- Phenyl Substitution : Variations in the phenyl ring substitution patterns influence both potency and selectivity against different cancer cell lines .
Case Studies
Several case studies have documented the biological activity of this compound:
- Anticancer Activity : A study synthesized various thiazole derivatives and tested their activity against multiple cancer cell lines. The most promising candidates showed significant cytotoxicity with low IC50 values, indicating high potency .
- Enzyme Inhibition : Another research effort focused on the enzyme inhibition capabilities of thiazole derivatives. The findings suggested that these compounds could effectively inhibit specific enzymes involved in cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound interacts with various enzymes and receptors, modulating their activity which leads to altered biochemical pathways.
- Cell Signaling Pathways : It may also influence signaling pathways related to cell growth and apoptosis, making it a candidate for further therapeutic development in oncology .
Pharmacokinetics
Pharmacokinetic studies reveal that thiazole compounds generally exhibit moderate solubility profiles:
| Property | Description |
|---|---|
| Solubility | Slightly soluble in water |
| Solvents | Soluble in alcohol and ether |
| Stability | Stable under standard conditions |
These properties are essential for determining the bioavailability and therapeutic efficacy of the compound in clinical settings.
Q & A
Q. What established synthetic routes are available for 4-methyl-N,2-diphenyl-1,3-thiazole-5-carboxamide, and what are the critical reaction parameters?
Answer: The synthesis typically involves cyclocondensation of substituted phenyl isocyanides with thiazole precursors. Critical parameters include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency.
- Temperature : Optimal yields are achieved at 70–80°C.
- Catalysis : Triethylamine (0.5–1.0 eq.) facilitates deprotonation and cyclization.
For example, in analogous thiazole syntheses, microwave-assisted methods reduce reaction time from 12 hours to 30 minutes while maintaining yields >75% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: Key techniques include:
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Answer: Systematic optimization strategies include:
- Solvent screening : Compare DMF (yield: 68%) vs. THF (yield: 42%) under reflux.
- Catalyst variation : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to improve cyclization efficiency.
- Purification : Use flash chromatography (hexane:EtOAc 3:1) or recrystallization (ethanol/water) to isolate pure product.
For scale-up (>10 g), continuous flow reactors reduce side reactions (e.g., hydrolysis) .
Q. How should researchers resolve crystallographic disorder in the thiazole ring during structural refinement?
Answer: Using SHELXL:
Q. What experimental strategies address discrepancies between computational docking predictions and observed bioactivity?
Answer:
- Re-evaluate ligand protonation states : Adjust pH in docking simulations to match assay conditions (e.g., pH 7.4).
- Validate force fields : Compare MM/GBSA vs. AutoDock Vina scoring for binding affinity correlation.
- Control assay variables : Ensure consistent temperature (37°C ± 0.5°C) and buffer ionic strength (e.g., 150 mM NaCl).
For example, a 1.5 kcal/mol error in docking energy can lead to 10-fold differences in IC50 values .
Q. What formulation strategies mitigate poor aqueous solubility without compromising activity?
Answer:
| Strategy | Example | Solubility Enhancement |
|---|---|---|
| Co-solvents | PEG400:Water (70:30) | 12-fold increase |
| Prodrugs | Phosphate ester derivatives | pH-dependent release |
| Nanoformulations | Liposomal encapsulation (size: 120 nm) | Sustained release over 48h |
| Bioavailability studies in rats show nanoformulations improve AUC (0–24h) by 3× compared to free compound . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
